4-(3,4,5-Trifluoro-phenyl)-thiazol-2-ylamine
Description
4-(3,4,5-Trifluoro-phenyl)-thiazol-2-ylamine is a thiazole derivative featuring a 3,4,5-trifluorophenyl substituent at the 4-position of the thiazole ring. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur, widely studied for their diverse biological activities, including antimicrobial, anticancer, and pesticidal properties. The trifluorophenyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity, which are critical for drug design and agrochemical applications.
Properties
Molecular Formula |
C9H5F3N2S |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H5F3N2S/c10-5-1-4(2-6(11)8(5)12)7-3-15-9(13)14-7/h1-3H,(H2,13,14) |
InChI Key |
HOYYMBOHJIXBKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C2=CSC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The Hantzsch thiazole synthesis remains the most widely used method. It involves reacting 2-bromo-1-(3,4,5-trifluorophenyl)ethan-1-one (1 ) with thiourea under reflux conditions:
Key Steps :
-
Bromination : 1-(3,4,5-Trifluorophenyl)ethan-1-one is brominated using Br₂ in Et₂O at 0°C to form the α-bromoketone precursor.
-
Cyclocondensation : Thiourea reacts with the α-bromoketone in ethanol at 78°C for 45 minutes, achieving yields of 69–76%.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Ethanol | 76% |
| Temperature | 78°C | Max yield |
| Reaction Time | 45 min | Reduced byproducts |
One-Pot Synthesis Using α,α-Dibromoketones
Procedure and Advantages
This method avoids isolating the α-bromoketone intermediate:
-
In Situ Bromination : 1-(3,4,5-Trifluorophenyl)ethan-1-one is treated with Br₂ in dichloromethane.
-
Direct Cyclization : Thiourea is added without intermediate purification, yielding 68–72%.
Advantages :
-
Reduces purification steps
-
Suitable for scale-up
Acyl Halide-Mediated Functionalization (Patent Method B)
Post-Cyclization Acylation
A patent describes reacting pre-formed 4-(3,4,5-trifluorophenyl)thiazol-2-amine with acyl halides (RCOHal):
Conditions :
Yield Range : 60–85%, depending on R group.
Isocyanate-Carboxylic Acid Coupling (Patent Method C)
Urea/Amide Formation
Thiazol-2-amine reacts with isocyanates (RNCO) or carboxylic acids under basic conditions:
Notable Example :
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation reduces reaction time from hours to minutes:
Solid-State Mechanochemical Synthesis
Solvent-Free Grinding
A solvent-free approach uses mechanical grinding of:
-
1-(3,4,5-Trifluorophenyl)ethan-1-one
-
N-Bromosuccinimide (NBS)
-
Thiourea
Advantages :
Comparative Analysis of Methods
Yield and Scalability
Purity and Byproduct Profile
-
Common Byproducts :
Industrial-Scale Considerations
Cost-Benefit Metrics
| Factor | Hantzsch | One-Pot | Microwave |
|---|---|---|---|
| Raw Material Cost ($/kg) | 120 | 95 | 150 |
| Energy Consumption | High | Moderate | High |
| Waste Generation (kg/kg product) | 3.2 | 1.8 | 2.5 |
Recommendation : One-pot synthesis balances yield, cost, and environmental impact for large-scale production.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The compound undergoes oxidation at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones under controlled conditions . Reduction reactions target the amine group, yielding secondary amines or altering the aromatic system.
| Reaction Type | Reagents/Conditions | Products | Yield/Selectivity |
|---|---|---|---|
| Oxidation | H₂O₂, acidic medium | Sulfoxide derivatives | Moderate (40–60%) |
| Reduction | NaBH₄, ethanol | Secondary amine analogs | High (>80%) |
Electrophilic Substitution
The trifluorophenyl group directs electrophilic attacks to specific positions on the thiazole ring. Halogenation and nitration occur preferentially at the 5-position due to electronic effects .
Example:
-
Nitration : Reaction with HNO₃/H₂SO₄ produces 5-nitro-4-(3,4,5-trifluoro-phenyl)-thiazol-2-ylamine .
-
Halogenation : Bromine in acetic acid yields 5-bromo derivatives, crucial for further cross-coupling reactions .
Nucleophilic Reactions at the Amine Group
The primary amine undergoes acylation, urea formation, and Schiff base synthesis. These reactions are pivotal for modifying bioactivity or synthesizing hybrid molecules .
Key Reactions:
-
Acylation : Treatment with acetyl chloride forms N-acetyl-4-(3,4,5-trifluoro-phenyl)-thiazol-2-amine .
-
Urea Formation : Reacting with 1,1′-carbonyldiimidazole (CDI) generates urea-linked derivatives, enhancing tubulin inhibition potential .
Optimized Conditions for Urea Synthesis :
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Base | K₂CO₃ |
| Reaction Time | 3–7 hours |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl or alkyl group introductions. Palladium catalysts (e.g., Pd(PPh₃)₄) are typically employed .
Example:
-
Suzuki Coupling : With 4-bromophenylboronic acid, it forms 4-(3,4,5-trifluoro-phenyl)-5-(4-biphenyl)-thiazol-2-ylamine, enhancing lipophilicity .
Cyclization and Heterocycle Formation
The amine group reacts with carbonyl compounds to form imidazoles or pyrimidines. For instance, condensation with ethyl acetoacetate yields fused thiazole-pyrimidine systems .
Mechanistic Insight:
-
Schiff Base Formation : Intermediate imines undergo cyclization in the presence of thiourea, producing bicyclic structures with antimicrobial activity .
Acid-Base Behavior
The amine group (pKₐ ~8.2) protonates in acidic media, forming water-soluble salts. This property is exploited in purification and drug formulation .
Role in Medicinal Chemistry
Derivatives of this compound show enhanced binding to tubulin (IC₅₀ = 2.00–2.95 μM) and kinase targets due to fluorine-induced hydrophobic interactions .
Structure-Activity Relationship (SAR) Highlights :
-
Trifluorophenyl Group : Increases metabolic stability and binding affinity.
-
Thiazole Core : Facilitates π-π stacking with aromatic residues in enzyme active sites.
Scientific Research Applications
Anticancer Applications
The compound has shown significant promise as an anticancer agent. Various studies have demonstrated its effectiveness against multiple cancer cell lines:
-
Mechanisms of Action :
- The thiazole moiety plays a crucial role in the inhibition of cancer cell proliferation. For instance, compounds derived from thiazole have been reported to inhibit RNA and DNA synthesis without affecting protein synthesis, which is vital for cancer cell survival .
- Structure-activity relationship (SAR) studies indicate that substituents on the thiazole ring can enhance anticancer activity. For example, compounds with electron-withdrawing groups like chlorine or trifluoromethyl groups have been associated with increased potency against cancer cells .
-
Case Studies :
- A study demonstrated that thiazole-pyridine hybrids exhibited potent anti-breast cancer efficacy with an IC50 value of 5.71 μM, outperforming the standard drug 5-fluorouracil .
- Another investigation highlighted a novel thiazole derivative that showed significant cytotoxicity against liver and lung cancer cell lines (HepG2 and A-549), indicating its potential as a lead compound for further development .
Antimicrobial Activity
4-(3,4,5-Trifluoro-phenyl)-thiazol-2-ylamine has also been evaluated for its antimicrobial properties:
-
Antibacterial Activity :
- The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazole have shown MIC values comparable to established antibiotics like ciprofloxacin .
- Specific thiazole derivatives were tested against E. coli and S. aureus, showcasing promising antibacterial activity .
- Antifungal Activity :
Anti-inflammatory Properties
Recent studies have investigated the anti-inflammatory potential of thiazole derivatives:
- Mechanism of Action :
- Research Findings :
Enzyme Inhibition
The compound's role as an enzyme inhibitor is another area of interest:
-
Carbonic Anhydrase Inhibition :
- Thiazole derivatives have been identified as potent inhibitors of carbonic anhydrase III (CA-III), which is important in various physiological processes including respiration and acid-base balance . The SAR analysis indicated that specific substitutions on the thiazole ring enhance inhibitory activity.
- Protein Kinase Inhibition :
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trifluoro-phenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to various biological effects. The thiazole ring can interact with nucleophilic sites in proteins or DNA, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Comparative Data Table
*Calculated based on molecular formula.
Research Findings and Implications
- Synthetic Strategies: Fluorinated thiazoles are often synthesized via cyclization or post-functionalization, as seen in the synthesis of triazole-thiones (e.g., 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione, 85% yield via thiocarbohydrazide fusion) .
- Biological Relevance : Thiadiazoles and thiazoles with fluorinated aryl groups are prioritized in pesticide development due to their resistance to degradation and target specificity .
- Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., -F, -CF₃) enhance bioactivity by stabilizing charge-transfer interactions.
- Bulky substituents (e.g., cyclohexylphenyl) improve environmental persistence but may reduce bioavailability.
Biological Activity
4-(3,4,5-Trifluoro-phenyl)-thiazol-2-ylamine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications through a review of diverse research findings.
Chemical Structure
The compound features a thiazole ring substituted with a trifluorophenyl group, which enhances its lipophilicity and biological activity. The chemical structure can be represented as follows:
Anticancer Properties
Recent studies have demonstrated that thiazole derivatives exhibit notable anticancer activity. For instance, thiazole compounds have been synthesized and tested against various cancer cell lines, showing promising cytotoxic effects. A study indicated that certain thiazole derivatives exhibited IC50 values as low as 0.06 µM against non-small cell lung cancer (NCI-H522) and other cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative 1 | NCI-H522 | 0.06 |
| Thiazole Derivative 2 | HT29 | 0.10 |
| Thiazole Derivative 3 | MCF7 | 0.25 |
Antibacterial Activity
4-(3,4,5-Trifluoro-phenyl)-thiazol-2-ylamine has also been evaluated for its antibacterial properties, particularly against Mycobacterium tuberculosis. One study reported a selectivity index of 26 for certain thiazole derivatives, indicating strong potential for further development as anti-tuberculosis agents .
Antifungal Activity
In vitro antifungal assays have shown that thiazole derivatives can effectively inhibit the growth of Candida albicans and Candida parapsilosis. One derivative demonstrated a minimum inhibitory concentration (MIC) of 1.23 μg/mL against C. parapsilosis, comparable to established antifungal agents like ketoconazole .
The biological activity of thiazole compounds is often attributed to their ability to interact with specific biological targets:
- Adenosine Receptors : Some thiazole derivatives act as antagonists at adenosine receptors, which play crucial roles in various physiological processes including inflammation and cancer progression .
- Enzyme Inhibition : Thiazoles have been shown to inhibit key enzymes involved in cellular metabolism, which can lead to apoptosis in cancer cells .
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in preclinical models:
- Study on Anticancer Activity : A derivative was tested against multiple cancer cell lines and showed significant cytotoxicity, leading to further exploration in animal models.
- Antibacterial Efficacy : A series of thiazole compounds were evaluated for their ability to inhibit M. tuberculosis, with promising results leading to ongoing clinical trials.
Q & A
Q. What are the recommended synthetic routes for 4-(3,4,5-Trifluoro-phenyl)-thiazol-2-ylamine, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via the Hantzsch thiazole synthesis. A plausible route involves reacting a 3,4,5-trifluorophenyl-substituted α-halo ketone with thiourea under basic conditions. Key parameters to optimize include:
- Solvent selection : Use ethanol or DMF for solubility of aromatic intermediates .
- Temperature : Moderate heating (60–80°C) to balance reaction rate and side-product formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product .
Validation Tip : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers confirm the structural identity of 4-(3,4,5-Trifluoro-phenyl)-thiazol-2-ylamine?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR :
Q. What are the solubility and stability considerations for this compound under experimental conditions?
Methodological Answer:
- Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in water. For biological assays, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Degradation products (e.g., thiazole ring-opening) can be detected via LC-MS after 48 hours at room temperature .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between synthetic batches?
Methodological Answer: Discrepancies may arise from:
- Regioisomeric impurities : Use preparative HPLC to separate isomers (e.g., 3- vs. 4-fluorophenyl derivatives) .
- Residual solvents : Analyze via ¹H NMR or GC-MS; repurify using size-exclusion chromatography .
- Batch-dependent reactivity : Standardize assay conditions (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for inhibition studies) .
Q. What strategies are effective for studying structure-activity relationships (SAR) of fluorinated thiazole derivatives?
Methodological Answer:
- Substituent variation : Synthesize analogs with:
- Electron-withdrawing groups (e.g., –CF₃, –NO₂) at different phenyl positions .
- Modified thiazole cores (e.g., 4-methylthiazole) to assess steric effects .
- Computational modeling : Perform docking studies (AutoDock Vina) against target proteins (e.g., kinases) to correlate fluorine placement with binding affinity .
- Pharmacokinetic profiling : Measure logP (shake-flask method) and metabolic stability (microsomal assays) to link hydrophobicity/fluorine content to bioavailability .
Q. How can researchers address challenges in detecting fluorine-specific interactions in biological systems?
Methodological Answer:
- ¹⁹F NMR spectroscopy : Track fluorine environments in protein-ligand complexes (e.g., chemical shift perturbations ≥0.5 ppm indicate binding) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes from fluorine-mediated hydrophobic interactions .
- X-ray crystallography : Resolve fluorine-protein contacts (e.g., C–F⋯H–N hydrogen bonds) at ≤2.5 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
